

A Comparative Guide to the Accuracy and Uncertainty of Isotrak Calibration Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isotrak

Cat. No.: B13740967

[Get Quote](#)

For researchers, scientists, and drug development professionals who rely on precise measurements of radioactivity, the choice of calibration sources is paramount. This guide provides an objective comparison of Isotrak calibration sources, manufactured by Eckert & Ziegler, with alternatives from national metrology institutes such as the National Institute of Standards and Technology (NIST) in the United States and the National Physical Laboratory (NPL) in the United Kingdom. This comparison is based on available data regarding their accuracy, uncertainty, and traceability.

Performance Comparison: Isotrak vs. National Laboratory Standards

Isotrak calibration sources are widely used in the industry and are known for their quality and reliability. They are traceable to the primary standards of national metrology institutes, ensuring a high degree of accuracy. The primary alternatives for the highest level of calibration are the standard reference materials (SRMs) offered directly by these national laboratories.

The following tables summarize the key performance characteristics of Isotrak sources and provide a comparison with the standards available from NIST and NPL.

Characteristic	Isotrak Calibration Sources (Eckert & Ziegler)	NIST Standard Reference Materials (SRMs)	NPL Radioactivity Standards
Traceability	Traceable to national standards laboratories including NIST, NPL, PTB (Physikalisch-Technische Bundesanstalt, Germany), and LNHB (Laboratoire National Henri Becquerel, France).[1]	Direct primary national standards for the United States.[2][3]	Direct primary national standards for the United Kingdom.[4][5]
Reported Uncertainty	Typically reported with a coverage factor of $k=2$, providing a confidence level of approximately 95%.[1]	Uncertainties for SRMs are typically 2% or less.[3]	High-purity standards with low uncertainty, accredited to ISO/IEC 17025.[5]
Activity Tolerance	The maximum deviation of the delivered activity from the nominal value is often $\pm 30\%$, unless otherwise stated.[1][6] For some sources, this can be as low as $\pm 5\%.[6]$	Not specified in the same "tolerance" terms as commercial sources; the certified value and its uncertainty are provided.	Not specified in "tolerance" terms; the certified activity and its associated uncertainty are provided on the certificate of measurement.[7]
Certification	Each source is supplied with a certificate of calibration stating the activity, uncertainty, reference date, and any impurities.[1]	A certificate is provided with each SRM detailing the certified value and its uncertainty.[3]	Most ampoules are supplied with a Certificate of Measurement accredited to ISO 17025 by UKAS.[7]

Range of Radionuclides	A very wide range of alpha, beta, and gamma emitting radionuclides are available in various geometries. [8] [9]	Calibrations have been performed on approximately 80 radionuclides. [3]	Standards are available for more than 100 radionuclides. [4]
<hr/>			
Source Type	Isotrap (Eckert & Ziegler) Typical Expanded Uncertainty (k=2)	NIST SRMs Typical Uncertainty	NPL Standards Typical Uncertainty
Gamma Sources	DKD certified sources: < 5% [10] [11]	Generally $\leq 2\%$ [3]	Low uncertainty, accredited to ISO 17025 [5]
Alpha Sources	Class 2 sources: $\leq 5\%$ [10] [12]	Generally $\leq 2\%$ [3]	Low uncertainty, accredited to ISO 17025 [5]
Beta Sources	Class 2 sources: $\leq 5\%$ [10]	Generally $\leq 2\%$ [3]	Low uncertainty, accredited to ISO 17025 [5]
Liquid Scintillation Standards	Available with NIST traceability. [9]	Available as SRMs. [3]	Available with traceability to UK primary standards. [7]

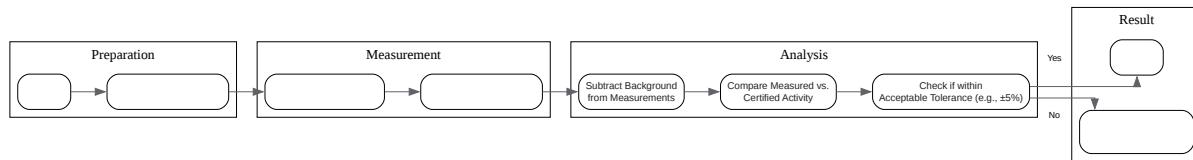
Experimental Protocols

Accurate calibration is fundamental to reliable radioactivity measurements. Below are detailed methodologies for key experiments used to verify the performance of radiation detection systems using calibration sources.

Dose Calibrator Accuracy Test

This procedure is designed to test the accuracy of a dose calibrator for various radionuclides using a single long-lived calibration source.

Objective: To verify that the dose calibrator accurately measures the activity of different radionuclides.


Materials:

- Dose calibrator
- Calibrated long-lived source (e.g., ^{57}Co , ^{133}Ba , or ^{137}Cs) with a certificate of calibration traceable to a national standard.
- Logbook for recording data.

Procedure:

- Background Measurement: Before inserting the source, measure and record the background radioactivity reading on the dose calibrator for each radionuclide setting to be tested.
- Source Assay:
 - Place the calibrated source in the dose calibrator.
 - Select the radionuclide setting on the dose calibrator that corresponds to the source being used (e.g., ^{137}Cs setting for a ^{137}Cs source).
 - Measure and record the activity.
 - Repeat the measurement for all other radionuclide settings available on the dose calibrator.
- Data Analysis:
 - For each measurement, subtract the corresponding background reading to obtain the net activity.
 - The accuracy of the dose calibrator is assessed by comparing the measured activity of the standard source with its certified activity, corrected for decay. The measured activity should be within a predefined tolerance, typically $\pm 5\%$ or $\pm 10\%$, of the certified activity.[\[13\]](#) [\[14\]](#)

- For radionuclide settings other than that of the standard source, a correction factor, based on the instrument's response to the standard source, is applied to determine the expected reading. This tests the accuracy of the instrument's internal electronic conversions.[15]

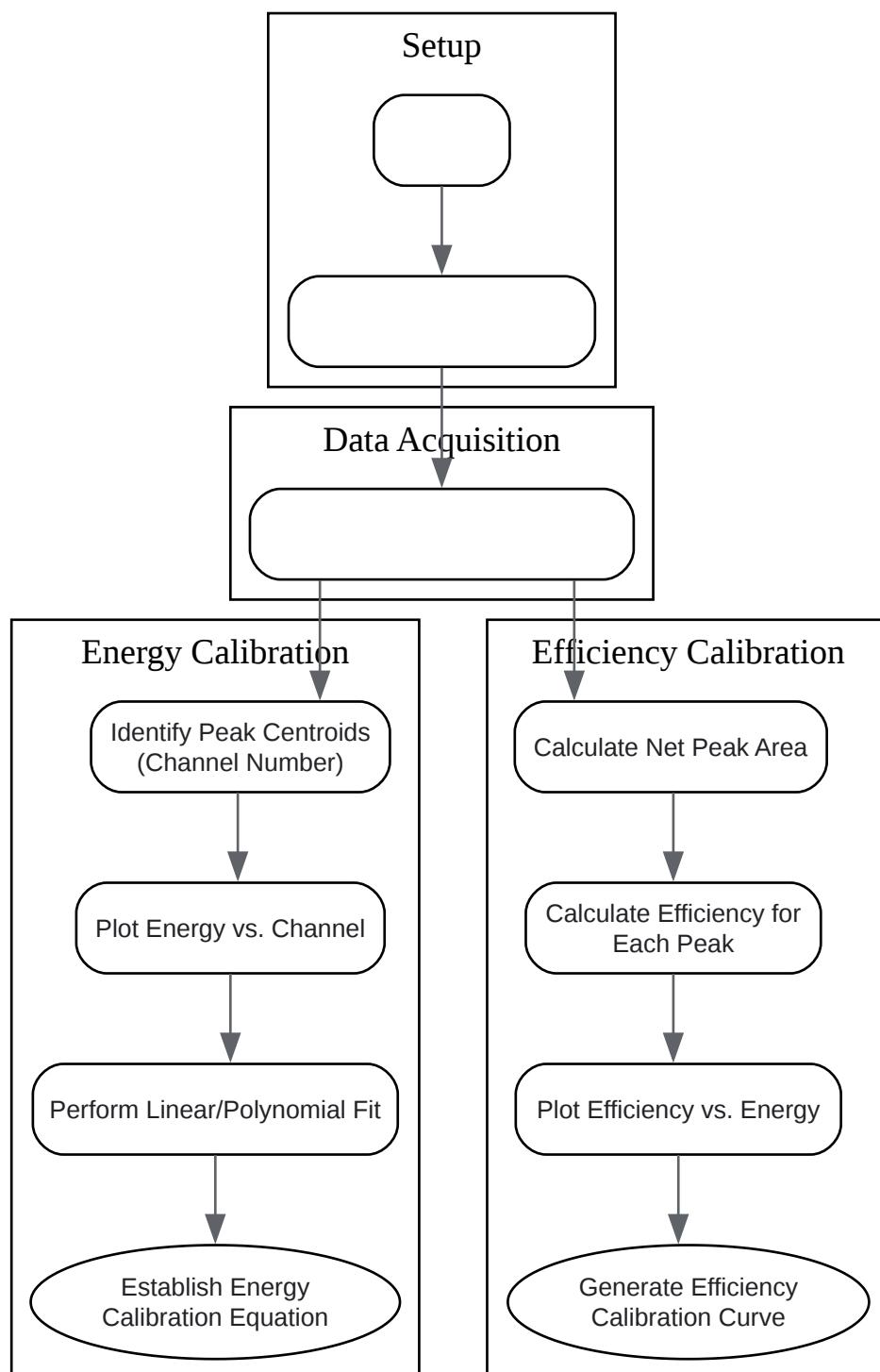
[Click to download full resolution via product page](#)

Dose Calibrator Accuracy Test Workflow

Gamma-Ray Spectrometer Energy and Efficiency Calibration

This protocol outlines the procedure for calibrating a high-purity germanium (HPGe) detector for energy and efficiency.

Objective: To establish a relationship between the channel number and the gamma-ray energy, and to determine the detector's efficiency at various energies.


Materials:

- High-purity germanium (HPGe) detector system with multichannel analyzer (MCA).
- Set of calibrated gamma-ray point sources with a range of energies (e.g., a mixed radionuclide source).
- Source holder for reproducible geometry.

- Calibration software or spreadsheet for data analysis.

Procedure:

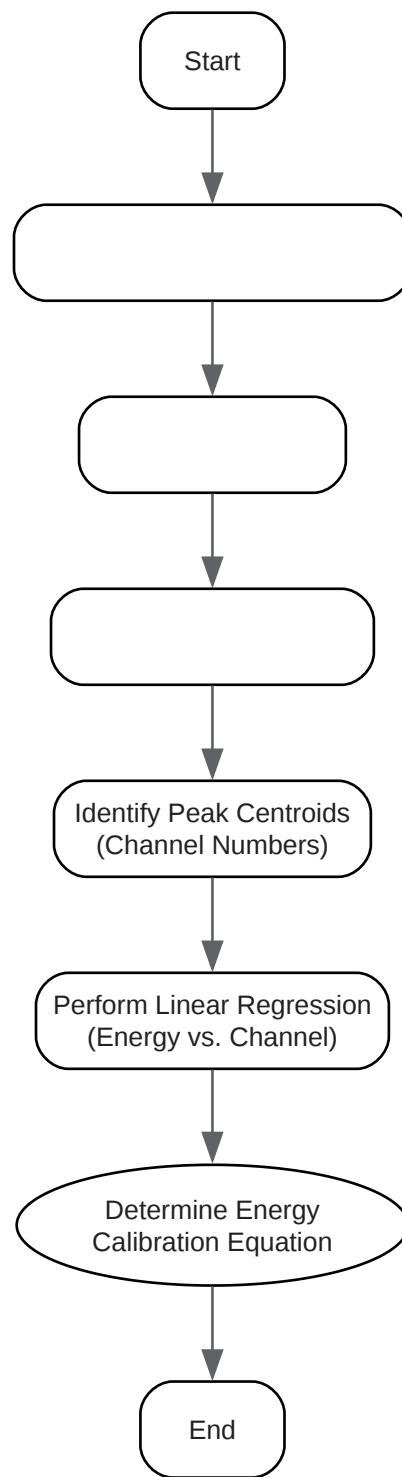
- Energy Calibration:
 - Place a calibrated source with well-defined gamma-ray peaks at a fixed and reproducible distance from the detector.
 - Acquire a spectrum for a sufficient time to obtain good statistics in the photopeaks of interest.
 - Identify the channel number corresponding to the centroid of each full-energy peak.
 - Create a calibration curve by plotting the known gamma-ray energies of the source against their corresponding channel numbers.
 - Perform a linear or polynomial fit to the data to establish the energy calibration equation.
[\[16\]](#)
- Efficiency Calibration:
 - Using the same spectra acquired for energy calibration, determine the net peak area (total counts) for each full-energy peak.
 - Correct the net peak area for background counts.
 - Calculate the detection efficiency (ϵ) for each gamma-ray energy using the following formula: $\epsilon = (\text{Net Peak Area}) / (\text{Acquisition Time} \times \text{Certified Activity} \times \text{Gamma-ray Emission Probability})$
 - Plot the calculated efficiencies as a function of gamma-ray energy to generate the efficiency calibration curve for that specific geometry.[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

Gamma Spectrometer Calibration Workflow

Alpha Spectrometer Energy Calibration

This protocol describes the energy calibration of an alpha spectrometer.


Objective: To establish a precise energy scale for the alpha spectrometer.

Materials:

- Alpha spectrometer (including vacuum chamber, silicon detector, preamplifier, amplifier, and MCA).
- Calibrated alpha source with multiple, well-separated alpha peaks (e.g., a mixed Pu/Am/Cm source).
- Vacuum pump.

Procedure:

- **Source Placement:** Place the un-collimated calibration source in the vacuum chamber at a defined distance from the detector.
- **Evacuation:** Evacuate the chamber to a high vacuum to minimize energy loss of the alpha particles in the air.
- **Data Acquisition:** Acquire a spectrum for a period sufficient to obtain well-defined peaks.
- **Peak Identification:** Identify the channel number corresponding to the centroid of each known alpha peak.
- **Calibration Curve:**
 - Create a table of the known alpha energies and their corresponding channel numbers.
 - Perform a linear regression analysis (plot energy vs. channel number) to determine the energy calibration equation ($\text{Energy} = m \times \text{Channel} + c$), where 'm' is the slope (keV/channel) and 'c' is the y-intercept.[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Alpha Spectrometer Calibration Workflow

In conclusion, both Isotrak calibration sources and those from national metrology institutes provide a high degree of accuracy and are essential tools for quality assurance in research and

drug development. While sources from national laboratories represent the primary standards, Isotrak sources offer a practical and reliable solution with clear traceability to these standards, making them suitable for a wide range of routine and critical applications. The choice between them may depend on the specific regulatory requirements, the level of uncertainty that is acceptable for the application, and logistical considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. EZAG Holding | Gamma Sources - EZAG Holding [ezag.com]
- 2. akjournals.com [akjournals.com]
- 3. Calibrations: Radioactivity Standard Reference Material Program | NIST [nist.gov]
- 4. Nuclear metrology radioactivity standards - NPL [npl.co.uk]
- 5. Radioactivity services | Safety, standards and testing - NPL [npl.co.uk]
- 6. gammadata.se [gammadata.se]
- 7. Radioactivity services | Safety, standards and testing - NPL [npl.co.uk]
- 8. EZAG Holding | Isotrak Calibration Sources - EZAG Holding [ezag.com]
- 9. EZAG Holding | Product Catalogues - EZAG Holding [ezag.com]
- 10. ezag.com [ezag.com]
- 11. cesio.cz [cesio.cz]
- 12. ezag.com [ezag.com]
- 13. nucmedtutorials.com [nucmedtutorials.com]
- 14. health.tas.gov.au [health.tas.gov.au]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. 122.physics.ucdavis.edu [122.physics.ucdavis.edu]
- 17. irpa.net [irpa.net]
- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]
- 20. ph.qmul.ac.uk [ph.qmul.ac.uk]
- To cite this document: BenchChem. [A Comparative Guide to the Accuracy and Uncertainty of Isotrak Calibration Sources]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13740967#accuracy-and-uncertainty-of-isotrak-calibration-sources\]](https://www.benchchem.com/product/b13740967#accuracy-and-uncertainty-of-isotrak-calibration-sources)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com